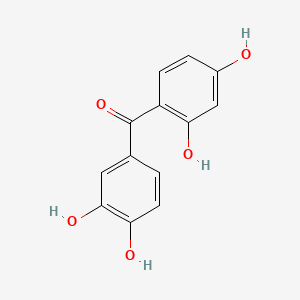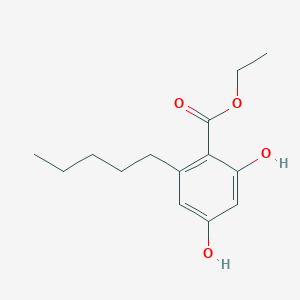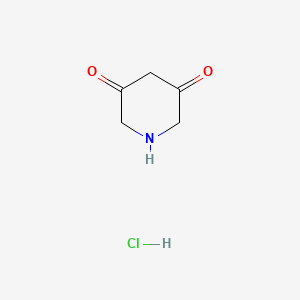
2,3',4,4'-Tetrahydroxybenzophenone
Overview
Description
2,3’,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .
Physical And Chemical Properties Analysis
2,3’,4,4’-Tetrahydroxybenzophenone is a solid at 20°C. It has a molecular weight of 246.22 and is soluble in methanol and tetrahydrofuran . It’s also used as an effective UV stabilizer and absorber in the field of polymer chemistry .Scientific Research Applications
Nonlinear Optical Applications
- Specific Scientific Field: Materials Science, specifically in the field of optoelectronics .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used in the growth and characterization of organic single crystals for nonlinear optical applications . These organic nonlinear optical (NLO) materials play a crucial role in the frequency conversion of high-power lasers, optical data storage, and high-speed optical communication systems .
- Methods of Application or Experimental Procedures: The organic 2,3’,4,4’-Tetrahydroxybenzophenone single crystal was grown by slow evaporation solution growth technique . The single crystal X-ray diffraction studies show that the grown 2,3’,4,4’-Tetrahydroxybenzophenone crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c . The grown crystals’ functional groups have been identified by the FTIR and FT-Raman spectral studies .
- Results or Outcomes: The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions . The optical parameters such as optical band gap (Eg), extinction coefficient (K), Urbach energy (EU), and skin depth (δ) were calculated . The TG/DTA analyses were used to find the thermal stability of the grown crystal . The nonlinear optical properties of the grown 2,3’,4,4’-Tetrahydroxybenzophenone crystal was measured using the Z-scan technique .
Ultraviolet Absorbers
- Specific Scientific Field: Materials Science, specifically in the field of polymer science .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber .
- Methods of Application or Experimental Procedures: The compound is typically mixed with the material (such as a plastic or resin) during the manufacturing process to provide UV protection .
- Results or Outcomes: The addition of 2,3’,4,4’-Tetrahydroxybenzophenone can enhance the UV resistance of the material, prolonging its lifespan and preventing degradation due to UV radiation .
Pharmaceutical Intermediates
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used as a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures: As an intermediate, it is used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The use of 2,3’,4,4’-Tetrahydroxybenzophenone can lead to the production of various pharmaceutical products .
Light-Sensitive Materials
- Specific Scientific Field: Materials Science, specifically in the field of photochemistry .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used in the production of light-sensitive materials .
- Methods of Application or Experimental Procedures: The compound is typically incorporated into the material during the manufacturing process to provide light sensitivity .
- Results or Outcomes: The resulting materials can change their properties in response to light, which can be useful in various applications such as photoresists in microelectronics .
Organic Electronics
- Specific Scientific Field: Materials Science, specifically in the field of organic electronics .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures: The compound is incorporated into the active layer of OPV cells and OLEDs during the fabrication process .
- Results or Outcomes: The incorporation of 2,3’,4,4’-Tetrahydroxybenzophenone can enhance the performance of OPV cells and OLEDs .
Photochromic Materials
- Specific Scientific Field: Materials Science, specifically in the field of photochemistry .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone is used in the production of photochromic materials .
- Methods of Application or Experimental Procedures: The compound is typically incorporated into the material during the manufacturing process to provide light sensitivity .
- Results or Outcomes: The resulting materials can change color in response to UV light exposure, a property that is useful in the development of sunglasses, windows, and lenses that automatically adjust to varying light conditions .
Positive Resist Composition
- Specific Scientific Field: Materials Science, specifically in the field of microfabrication .
- Summary of the Application: 2,3’,4,4’-Tetrahydroxybenzophenone can be used for positive resist composition .
- Methods of Application or Experimental Procedures: The compound is used in the formulation of photoresists, which are light-sensitive materials used in processes such as photolithography and photoengraving to form a patterned coating on a surface .
- Results or Outcomes: The use of 2,3’,4,4’-Tetrahydroxybenzophenone in positive resist compositions can enhance the resolution and precision of the patterning process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYIAVMUUJWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047974 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4'-Tetrahydroxybenzophenone | |
CAS RN |
61445-50-9 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)









